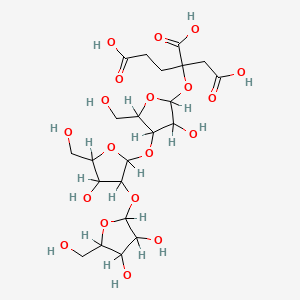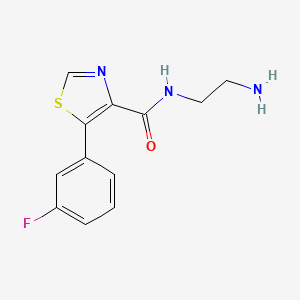
N-(2-アミノエチル)-5-(3-フルオロフェニル)チアゾール-4-カルボキサミド
概要
説明
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies.
Medicine: Potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: Use in the production of specialty chemicals, agrochemicals, and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction involving an aldehyde or ketone precursor.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
作用機序
The mechanism of action of N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
N-(2-Aminoethyl)-5-phenylthiazole-4-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
N-(2-Aminoethyl)-5-(4-fluorophenyl)thiazole-4-carboxamide: The position of the fluorine atom is different, potentially leading to different chemical and biological properties.
N-(2-Aminoethyl)-5-(3-chlorophenyl)thiazole-4-carboxamide: Contains a chlorine atom instead of fluorine, which may influence its reactivity and interactions.
Uniqueness
N-(2-Aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological interactions. The presence of the aminoethyl group also provides versatility for further functionalization and derivatization.
特性
IUPAC Name |
N-(2-aminoethyl)-5-(3-fluorophenyl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c13-9-3-1-2-8(6-9)11-10(16-7-18-11)12(17)15-5-4-14/h1-3,6-7H,4-5,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKBPXUWGMKLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=CS2)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155590 | |
| Record name | Ro 41-1049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127500-84-9 | |
| Record name | Ro 41-1049 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127500849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ro 41-1049 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-41-1049 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40Y4916ZJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ro-41-1049 interact with MAO-A?
A1: Ro-41-1049 acts as a reversible, competitive inhibitor of MAO-A. [, , , , ] It binds to the enzyme's active site, preventing the binding and subsequent deamination of monoamines like serotonin, norepinephrine, and dopamine. [, , ]
Q2: What are the downstream effects of MAO-A inhibition by Ro-41-1049?
A2: Inhibition of MAO-A by Ro-41-1049 leads to increased levels of monoamines in the synaptic cleft. [, , , , , ] This increase in neurotransmitters like serotonin can have therapeutic effects in conditions like depression and anxiety. [, ]
Q3: Is the interaction between Ro-41-1049 and MAO-A reversible?
A3: Yes, unlike some older MAO inhibitors, Ro-41-1049 binds reversibly to the MAO-A enzyme. [, , ] This reversibility is believed to contribute to its improved safety profile compared to irreversible inhibitors. []
Q4: Does Ro-41-1049 affect MAO-B activity?
A4: Ro-41-1049 demonstrates high selectivity for MAO-A over MAO-B. [, , , , , ] This selectivity is a desirable characteristic as it minimizes the potential for side effects associated with MAO-B inhibition, such as the "cheese effect".
Q5: What is the molecular formula and weight of Ro-41-1049?
A5: The molecular formula of Ro-41-1049 is C12H12FN3OS, and its molecular weight is 265.31 g/mol.
Q6: Is there any spectroscopic data available for Ro-41-1049?
A6: While the provided research excerpts don't delve into detailed spectroscopic analysis, the synthesis and characterization of radioiodinated analogs of Ro-41-1049 are discussed. [] These studies likely involved spectroscopic techniques like NMR and mass spectrometry for structural confirmation.
Q7: Does Ro-41-1049 have any catalytic properties itself?
A9: Ro-41-1049 is primarily known for its inhibitory properties towards MAO-A and does not exhibit intrinsic catalytic activity. [, , ]
Q8: What are the potential applications of Ro-41-1049 based on its MAO-A inhibitory activity?
A10: Given its selective MAO-A inhibition, Ro-41-1049 holds potential for treating conditions like depression, anxiety, and Parkinson's disease. [, , , ]
Q9: Are there any known analogs of Ro-41-1049 with modified structures and different activities?
A13: While the research excerpts primarily focus on Ro-41-1049, the synthesis and evaluation of iodinated analogs of MD-230254, a compound structurally related to Ro-41-1049, are discussed. [] This highlights the potential for developing analogs with altered pharmacological profiles.
Q10: What is known about the pharmacokinetic profile of Ro-41-1049?
A10: Specific details regarding the absorption, distribution, metabolism, and excretion of Ro-41-1049 are not provided in the research excerpts.
Q11: How does the reversible nature of Ro-41-1049's MAO-A inhibition affect its pharmacodynamic properties?
A15: The reversible binding of Ro-41-1049 to MAO-A may allow for a more dynamic regulation of monoamine levels compared to irreversible inhibitors, potentially leading to a faster onset of action and fewer side effects. []
Q12: Has the efficacy of Ro-41-1049 been demonstrated in any in vitro or in vivo models?
A16: Several research excerpts highlight the in vivo effects of Ro-41-1049 on dopamine metabolism in rat models. [, , , ] Studies using microdialysis techniques have shown that Ro-41-1049 effectively increases dopamine levels in the striatum, suggesting its potential in treating Parkinson's disease. [, ]
Q13: Are there any studies exploring the anxiolytic or antidepressant potential of Ro-41-1049 in animal models?
A17: While the provided excerpts don't delve into specific behavioral studies, one study mentions the anxiolytic effects of MAO inhibitors, including Ro-41-1049, in the context of conditioned fear stress in rats. [] This suggests that further research could explore the potential of Ro-41-1049 as an anxiolytic agent.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




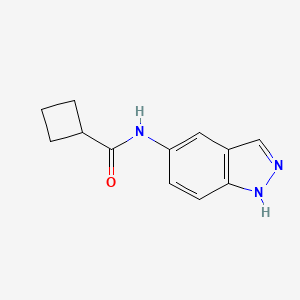
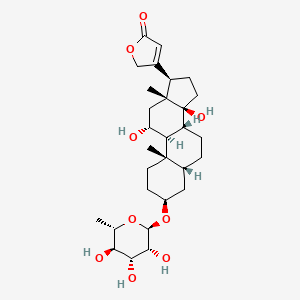
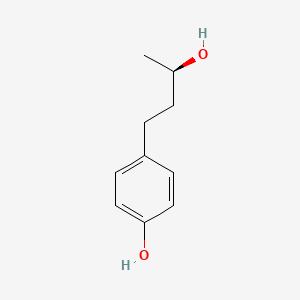
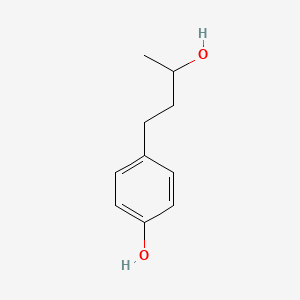
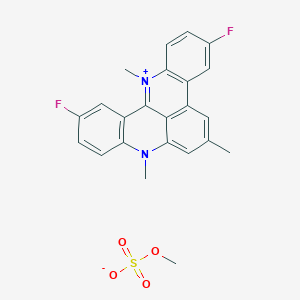
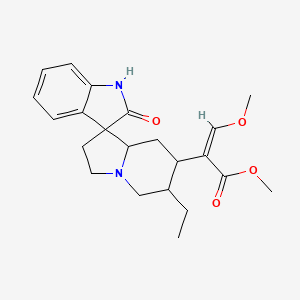


![(3S)-2,3,4,10-Tetrahydro-3-hydroxy-2,2,10-trimethyl-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B1680617.png)
